Dicyclopentyl carbonate

Description

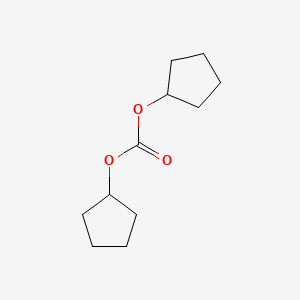

Structure

3D Structure

Properties

Molecular Formula |

C11H18O3 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

dicyclopentyl carbonate |

InChI |

InChI=1S/C11H18O3/c12-11(13-9-5-1-2-6-9)14-10-7-3-4-8-10/h9-10H,1-8H2 |

InChI Key |

AJHQRWJZHVBYLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC(=O)OC2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Dicyclopentyl Carbonate

Phosgene-Free Synthesis Routes to Dicyclopentyl Carbonate

The drive towards green chemistry has propelled the development of synthetic methods that avoid the use of phosgene. tno.nl These routes are not only safer but also often utilize renewable feedstocks and catalytic processes. rsc.org

Transesterification is a widely employed method for the synthesis of dialkyl carbonates. masterorganicchemistry.com This process involves the exchange of an alkoxy group from an ester with an alcohol. In the context of this compound synthesis, this typically involves the reaction of cyclopentanol (B49286) with a readily available dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate, in the presence of a catalyst.

The general reaction is reversible and can be driven to completion by removing the more volatile alcohol byproduct (e.g., methanol (B129727) when using DMC). masterorganicchemistry.com Various catalysts, including basic, acidic, and organometallic compounds, can be used to facilitate the reaction. For instance, the synthesis of various carbonates can be achieved under basic conditions using catalysts like potassium carbonate. nih.gov The transesterification of dimethyl carbonate with phenol (B47542) to produce diphenyl carbonate is a well-established industrial process that serves as a model for the synthesis of other dialkyl carbonates. researchgate.net

A study on the indirect synthesis of cyclopentanol involved a transesterification step of cyclopentyl acetate (B1210297) with methanol. researchgate.netresearchgate.net Thermodynamic analysis of this reaction showed it to be exothermic and more favorable at lower temperatures, with ideal conditions identified between 323.15 K and 343.15 K. researchgate.net While this study focused on producing cyclopentanol, the principles are directly applicable to the synthesis of this compound via the transesterification of a dialkyl carbonate with cyclopentanol.

The utilization of carbon dioxide (CO₂) as a C1 building block is a cornerstone of green chemistry, offering a renewable, abundant, and non-toxic alternative to traditional carbon sources like phosgene. rsc.orgbenthamopenarchives.com The synthesis of organic carbonates from CO₂ is a particularly promising application. rsc.org

One direct approach involves the reaction of CO₂ with alcohols. The synthesis of dimethyl carbonate from CO₂ and methanol has been demonstrated, though it often requires high pressure and temperature, along with a dehydrating agent to overcome thermodynamic limitations. acs.org A similar direct synthesis of this compound would involve the reaction of carbon dioxide with cyclopentanol.

A highly efficient, three-component coupling reaction has been developed for synthesizing mixed carbonates using an alcohol, CO₂, and an alkyl halide in the presence of potassium carbonate (K₂CO₃) and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). nih.gov This method could be adapted for the synthesis of symmetrical carbonates like this compound.

Another significant pathway is the two-step synthesis involving the reaction of CO₂ with epoxides to form cyclic carbonates. acs.orgresearchgate.net These cyclic carbonates can then undergo transesterification with an alcohol to yield the desired dialkyl carbonate and a diol, which can potentially be recycled. acs.org This approach avoids the need for dehydration and can achieve high yields. acs.org The catalytic fixation of CO₂ into environmentally benign cyclic carbonates is a versatile route for producing intermediates for various polymers and chemicals. nih.gov

Alternative Synthetic Strategies for this compound Derivatives

Beyond the direct synthesis of this compound, alternative strategies focus on synthesizing its precursors and derivatives, which can then be converted to the target molecule.

Alkoxycarbonylation reactions are powerful tools for synthesizing esters and carbonate precursors from alkenes, carbon monoxide (CO), and an alcohol. acs.org Palladium-catalyzed oxidative carbonylation of diols, for example, is a known method for producing cyclic carbonates. researchgate.net

In the context of this compound, cyclopentene (B43876) serves as a key starting material. The oxidative carbomethoxylation of cyclopentene using a palladium catalyst under an atmosphere of carbon monoxide and air can produce dicarboxylates. capes.gov.br While this specific reaction yields dicarboxylates rather than carbonates, it demonstrates the principle of using cyclopentene in carbonylation chemistry to create functionalized cyclopentyl rings that could be precursors. The mechanism of palladium-catalyzed alkoxycarbonylation can proceed through different pathways, and controlling the reaction conditions and choice of oxidant is crucial for selectively obtaining the desired product. acs.org

Enzymatic alkoxycarbonylation has also been explored for the synthesis of carbonate-containing molecules, offering high regioselectivity under mild conditions. For instance, Candida antarctica lipase (B570770) (CAL) has been used to catalyze the alkoxycarbonylation of diol precursors, demonstrating the potential of biocatalysis in carbonate synthesis. core.ac.uk

Catalytic Systems for Dicyclopentyl Carbonate Chemistry

Homogeneous Catalysis in Dicyclopentyl Carbonate Synthesis

Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase, which allows for high activity and selectivity under mild reaction conditions due to excellent contact between the catalyst and substrates.

While specific research on organometallic catalysts for this compound is not extensively documented, analogous transesterification reactions for other dialkyl carbonates provide insight into potential catalytic systems. Metal alkoxides, carboxylates, and acetylacetonates (B15086760) containing metals such as tin, titanium, and zinc have been historically used for carbonate transesterification.

More recently, cerium(IV) oxide (CeO₂), though often used as a heterogeneous catalyst, has been employed in cooperative catalytic systems for the synthesis of dialkyl carbonates from alcohols and CO₂ under atmospheric pressure. nih.govacs.org In these systems, an organic base first activates the alcohol and captures CO₂, while the ceria surface catalyzes the subsequent esterification. Such a system could hypothetically be adapted for the synthesis of this compound. Similarly, various metal complexes, including those of zinc and lead, have been shown to catalyze the transesterification of dimethyl carbonate with phenols, a reaction analogous to the synthesis of this compound from cyclopentanol (B49286). d-nb.info

Organocatalysis offers a metal-free alternative, often utilizing small organic molecules that are less toxic and more environmentally benign. For the synthesis of this compound, several organocatalytic systems have shown promise, particularly in the transesterification of DMC with cyclopentanol.

Phosphonium (B103445) salts, such as methyl trioctylphosphonium methyl carbonate ([P₈₈₈₁][MeOCO₂]) and its acetate (B1210297) or phenolate (B1203915) analogues, have been demonstrated to be effective catalysts for this reaction. d-nb.infobeilstein-journals.org These ionic liquids act as potent catalysts for the mono-transesterification of DMC with a variety of alcohols, including cyclopentanol, achieving high conversions and selectivities at temperatures between 90 and 220 °C. d-nb.info

Another effective organocatalyst is the organic superbase 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is an effective nucleophilic catalyst for the transesterification of DMC with various alcohols. rsc.org The reaction is often accelerated under pressurized CO₂, which forms a DBU cation salt that can activate the DMC molecule through hydrogen bonding interactions. rsc.org

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| [P₈₈₈₁][MeOCO₂] | 90 - 220 | >99 | >90 |

| [P₈₈₈₁][OAc] | 90 - 220 | High | High |

| [P₈₈₈₁][OPh] | 90 - 220 | High | High |

Heterogeneous Catalysis in this compound Transformations

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and reusability, which are crucial for industrial applications and green chemistry.

Supported catalysts, where the active species are dispersed on a high-surface-area solid support, are a cornerstone of heterogeneous catalysis. For dialkyl carbonate synthesis, various supported systems have been developed. For instance, lithium-incorporated MCM-41 (a mesoporous silica (B1680970) material) has been utilized as a solid base catalyst for the transesterification of glycerol (B35011) with DMC. nih.gov Similarly, copper-based catalysts supported on activated carbon or multi-walled carbon nanotubes have been investigated for the synthesis of DMC itself. u-szeged.hu

While not tested directly for this compound, these systems highlight a viable strategy. A basic metal species (like an alkali metal oxide) supported on a stable, high-surface-area material like silica or alumina (B75360) could effectively catalyze the transesterification of DMC with cyclopentanol. The support provides durability and prevents the leaching of the active catalytic sites.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable porosity, and well-defined active sites make them highly promising heterogeneous catalysts. MOFs have been successfully applied as catalysts for the transesterification of dialkyl carbonates. pku.edu.cnelsevierpure.com

For example, MOFs containing coordinatively unsaturated metal sites, such as Yb³⁺ in Yb(BTC) (BTC = 1,3,5-benzenetricarboxylate), can act as Lewis acid catalysts for transesterification. researchgate.net Others, like MOF-808, have been shown to catalyze the transesterification of dimethyl carbonate with ethanol (B145695), with the catalytic activity linked to the basicity of the framework. elsevierpure.com The synergistic effect of both Lewis acid (metal node) and basic sites (ligand or defects) within the MOF structure is often cited as crucial for catalytic activity. elsevierpure.com These findings strongly suggest that appropriately designed MOFs could serve as efficient, recyclable catalysts for producing this compound from cyclopentanol and DMC.

| Catalyst | Reaction | Key Findings | Reference |

|---|---|---|---|

| MOF-5 | Diethyl Carbonate + Alcohols | Effective heterogeneous catalyst with moderate to high yields. | pku.edu.cn |

| Yb(BTC) | Diphenyl Carbonate + Diols | Porous solid with unsaturated Yb³⁺ sites acts as a Lewis acid catalyst. | researchgate.net |

| MOF-808 | Dimethyl Carbonate + Ethanol | Activity related to base active sites; catalyst is recyclable. | elsevierpure.com |

Reaction Mechanism Elucidation in Catalyzed this compound Systems

The synthesis of this compound via transesterification of a source carbonate like dimethyl carbonate (DMC) with cyclopentanol proceeds through a two-step nucleophilic substitution mechanism. The role of the catalyst is to activate one or both of the reactants.

In a base-catalyzed system, such as one using an organocatalyst like DBU or a basic phosphonium salt, the mechanism is initiated by the deprotonation of cyclopentanol by the base (B:) to form a more nucleophilic cyclopentoxide anion.

Step 1: Formation of the Nucleophile

Cyclopentanol reacts with the basic catalyst to form the cyclopentoxide anion. C₅H₉OH + B: ⇌ C₅H₉O⁻ + BH⁺

Step 2: First Nucleophilic Attack

The highly nucleophilic cyclopentoxide anion attacks the electrophilic carbonyl carbon of dimethyl carbonate. This results in the formation of a tetrahedral intermediate, which then collapses, displacing a methoxide (B1231860) anion and forming the unsymmetrical intermediate, methyl cyclopentyl carbonate. C₅H₉O⁻ + CH₃OC(O)OCH₃ → [Intermediate] → C₅H₉OC(O)OCH₃ + CH₃O⁻

Step 3: Regeneration and Second Attack

The displaced methoxide anion can deprotonate the protonated catalyst (BH⁺) to regenerate the active base and form methanol (B129727). A second cyclopentoxide ion then attacks the methyl cyclopentyl carbonate intermediate. CH₃O⁻ + BH⁺ → CH₃OH + B: C₅H₉O⁻ + C₅H₉OC(O)OCH₃ → [Intermediate] → C₅H₉OC(O)OC₅H₉ + CH₃O⁻

Advanced Characterization Techniques for Dicyclopentyl Carbonate

Spectroscopic Analysis of Dicyclopentyl Carbonate Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In the ¹H NMR spectrum of this compound, the methine proton (CH) directly attached to the carbonate oxygen is the most deshielded, appearing furthest downfield due to the electron-withdrawing effect of the oxygen atoms. The methylene (B1212753) protons (CH₂) of the cyclopentyl rings would appear as complex multiplets at higher field positions.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the carbonate group exhibits a characteristic resonance in the far downfield region, typically around 155 ppm for dialkyl carbonates. researchgate.netresearchgate.net The methine carbon (O-CH) of the cyclopentyl ring appears at a lower chemical shift, followed by the methylene carbons of the rings. researchgate.netresearchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~155 |

| Methine (O-CH) | ~4.8 - 5.2 | ~75 - 80 |

| Methylene (ring) | ~1.5 - 1.9 | ~23 - 35 |

Note: Values are predicted based on typical ranges for dialkyl and cyclic alkyl carbonates and may vary depending on solvent and experimental conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by analyzing their characteristic vibrational modes. ijpsjournal.commdpi.com For this compound, these methods are particularly effective for confirming the presence of the carbonate moiety.

The IR spectrum of a saturated organic carbonate is dominated by several strong absorption bands. spectroscopyonline.com The most prominent of these is the C=O carbonyl stretching vibration, which is expected to appear in the range of 1740-1750 cm⁻¹. spectroscopyonline.com Another key feature is the strong, broad band associated with the asymmetric C-O-C stretching of the carbonate group, typically found between 1240 and 1280 cm⁻¹. spectroscopyonline.com

Raman spectroscopy provides complementary data. While the C=O stretch is also Raman active, the symmetric stretching modes of the molecule are often more prominent. The technique is highly sensitive to the non-polar bonds of the cyclopentyl rings. nih.govufop.br

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Expected Intensity |

|---|---|---|---|

| C=O Stretch | 1740 - 1750 | IR | Strong |

| Asymmetric O-C-O Stretch | 1240 - 1280 | IR | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman | Medium-Strong |

| CH₂ Bend | 1450 - 1470 | IR | Medium |

Note: Wavenumbers are based on general values for saturated dialkyl carbonates. spectroscopyonline.com

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. onlineorganicchemistrytutor.com It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns upon ionization. chemguide.co.uklibretexts.org

For this compound (C₁₁H₁₈O₃), the molecular weight is 198.26 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 198. The fragmentation is likely to proceed through several key pathways, including the loss of a cyclopentoxy group or cyclopentene (B43876). Alpha cleavage next to the oxygen atoms is a common pathway for ethers and esters, which would lead to characteristic fragment ions. chemguide.co.uklibretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 198 | [C₁₁H₁₈O₃]⁺ | (Molecular Ion) |

| 130 | [C₆H₉O₃]⁺ | C₅H₉ (Cyclopentyl radical) |

| 113 | [C₅H₉O₃]⁺ | C₆H₉ |

| 85 | [C₅H₉O]⁺ | C₆H₉O₂ |

| 69 | [C₅H₉]⁺ | C₆H₉O₃ |

Note: Fragmentation is predicted based on common pathways for organic carbonates and esters.

Chromatographic Methods for this compound Purity and Composition Analysis

Chromatography is the primary methodology for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis. libretexts.orgtricliniclabs.com The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound and its surrounding matrix.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. acs.org The sample is vaporized and transported by a carrier gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase. A non-polar or medium-polarity column, such as one coated with a phenyl polysiloxane-based stationary phase, would be appropriate. acs.org Detection can be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of the parent compound and any impurities. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is an alternative and versatile technique, particularly useful if the compound has low volatility or if co-analytes are thermally sensitive. nih.govdntb.gov.uaunl.edu A reversed-phase method, using a C18 or similar non-polar stationary phase column, would be a common choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). unl.edulcms.cz Detection can be accomplished using a Refractive Index Detector (RID), which is a universal detector for compounds lacking a UV chromophore, or an Evaporative Light Scattering Detector (ELSD). Coupling LC with Mass Spectrometry (LC-MS) provides the highest level of selectivity and sensitivity. researchgate.net

Table 4: Potential Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| GC | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium or Nitrogen | FID, MS |

Advanced Imaging and Surface Analysis of this compound Formulations

When this compound is incorporated into formulations, such as polymer blends, coatings, or emulsions, advanced imaging and surface analysis techniques are employed to understand the material's morphology, phase distribution, and surface properties at microscopic and nanoscopic scales.

Scanning Electron Microscopy (SEM) can be used to visualize the surface topography and microstructure of a formulation. measurlabs.comresearchgate.net For example, in a polymer composite containing this compound as a plasticizer or solvent, SEM can reveal information about phase homogeneity or the presence of defects. Energy-Dispersive X-ray Spectroscopy (EDX) can be coupled with SEM to provide elemental mapping of the surface.

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of the internal structure of a formulation. nih.govjeolusa.com If this compound is part of a nano-emulsion or a system with distinct nanodomains, TEM can be used to image the size, shape, and distribution of these features. whiterose.ac.uk Sample preparation, typically involving ultra-microtomy, is critical for obtaining meaningful results.

Atomic Force Microscopy (AFM) is a powerful tool for high-resolution surface imaging and the characterization of local physical properties. azom.comresearchgate.net AFM can generate three-dimensional topographic maps of a formulation's surface with nanoscale resolution. spectraresearch.comoxinst.com Beyond imaging, AFM can operate in various modes to probe properties such as surface roughness, adhesion, and modulus, providing insights into how this compound affects the nanomechanical properties of a material's surface. researchgate.net

Theoretical and Computational Studies of Dicyclopentyl Carbonate

Theoretical and computational chemistry provides powerful tools for understanding the molecular properties and reactivity of compounds like dicyclopentyl carbonate. These methods allow for the investigation of its electronic structure, dynamic behavior, and transformation pathways at an atomic level of detail, offering insights that can be difficult to obtain through experimental means alone.

Applications of Dicyclopentyl Carbonate in Advanced Materials Science

Dicyclopentyl Carbonate as a Monomer for Polycarbonate Synthesis

The synthesis of polycarbonates, a class of thermoplastics known for their strength and toughness, often involves the use of cyclic or linear carbonate monomers. uwb.edu.pl Aliphatic polycarbonates, derived from non-aromatic monomers, are particularly noted for their biocompatibility and biodegradability, making them suitable for biomedical applications. bham.ac.uk

Ring-Opening Polymerization (ROP) Studies with this compound

Ring-opening polymerization (ROP) is a common and efficient method for producing high molecular weight aliphatic polycarbonates from cyclic carbonate monomers. nih.govmdpi.com This process is typically initiated by a variety of catalysts, including metal-based and organic catalysts. bham.ac.uk The polymerization of cyclic carbonates is influenced by factors such as ring size and the presence of substituents on the ring. mdpi.com

While specific ROP studies on a cyclic monomer precursor to this compound are not widely documented in publicly available research, the general mechanism of ROP for cyclic carbonates can be described. The process involves the nucleophilic attack on the carbonyl carbon of the carbonate, leading to the opening of the ring and the formation of a propagating polymer chain. The choice of catalyst and reaction conditions plays a crucial role in controlling the polymerization rate, molecular weight, and polydispersity of the resulting polycarbonate. mdpi.com For a monomer with bulky cyclopentyl groups, steric hindrance could influence the polymerization kinetics, potentially requiring more active catalysts or higher reaction temperatures.

Copolymerization Strategies Involving this compound

Copolymerization is a versatile strategy to tailor the properties of polycarbonates. By incorporating two or more different monomers into the polymer chain, it is possible to create materials with a wide range of thermal, mechanical, and degradation properties. diva-portal.org Common comonomers for cyclic carbonates include other cyclic esters like lactides and caprolactones, leading to the formation of polyester-polycarbonate copolymers. diva-portal.org

In the context of this compound, copolymerization could be a valuable approach to modulate the properties of the resulting polymer. The rigid and bulky nature of the cyclopentyl groups would be expected to increase the glass transition temperature (Tg) of the polymer, imparting greater heat resistance. By copolymerizing it with more flexible monomers, it would be possible to achieve a balance of stiffness and toughness. For instance, copolymerization with a linear aliphatic diol could introduce flexibility into the polymer backbone.

This compound in Electrolyte Formulations

Electrolytes in lithium-ion batteries are typically composed of a lithium salt dissolved in a mixture of organic carbonate solvents. mdpi.com These solvents play a critical role in dissolving the salt, facilitating ion transport, and forming a stable solid electrolyte interphase (SEI) on the anode surface. nih.govresearchgate.net

Investigation of this compound as a Solvent Component in Battery Electrolytes

The choice of carbonate solvent significantly impacts the performance and safety of a lithium-ion battery. epchems.com Common solvents include cyclic carbonates like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), and linear carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC). mdpi.com These solvents possess high dielectric constants, which are essential for dissolving lithium salts. researchgate.net

The potential use of this compound as a solvent component in battery electrolytes presents an interesting area for investigation. Its structure, with two non-polar cyclopentyl groups, would likely result in a lower dielectric constant compared to smaller, more polar cyclic carbonates. However, its higher boiling point and flash point could contribute to improved thermal stability of the electrolyte, a critical safety consideration. nih.gov Its larger molecular size might also influence the solvation of lithium ions, potentially affecting ionic conductivity.

Impact of this compound on Solid Electrolyte Interphase (SEI) Formation

The solid electrolyte interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. rsc.orgnih.gov The composition and stability of the SEI are crucial for the long-term cycling performance and safety of the battery. nih.gov The SEI is formed from the decomposition products of the electrolyte components, primarily the solvents. researchgate.net

This compound in Other Functional Materials Applications

Beyond polycarbonates and electrolytes, the unique structure of this compound suggests its potential use in other functional materials. The presence of the carbonate group allows for various chemical transformations, making it a versatile building block in organic synthesis. mdpi.com

For instance, polycarbonates derived from this compound could find applications as high-performance coatings or adhesives, where their expected thermal stability and mechanical strength would be advantageous. The incorporation of cyclopentyl groups can enhance the rigidity and thermal resistance of polymer backbones, as seen in the development of cyclopentyl cardo-type polyimides. nih.gov Furthermore, functionalized cyclic carbonates can be used to create polymers for various applications, including thermosetting coatings and materials for biomedical use. researchgate.netresearchgate.net

Degradation Mechanisms and Stability of Dicyclopentyl Carbonate Based Materials

Hydrolytic and Solvolytic Degradation Pathways of Dicyclopentyl Carbonate

The carbonate functional group in this compound is susceptible to attack by nucleophiles, leading to its degradation. The most common of these processes are hydrolysis and solvolysis, which involve the reaction with water or a solvent, respectively.

The hydrolysis of organic carbonates, such as this compound, can be catalyzed by both acids and bases. Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the carbonate. This is generally a more facile process compared to acid-catalyzed hydrolysis. The reaction proceeds through a nucleophilic acyl substitution mechanism, leading to the formation of cyclopentanol (B49286) and a cyclopentyl carbonate anion, which can further decompose to another molecule of cyclopentanol and a carbonate ion.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The primary products of the complete hydrolysis of this compound are cyclopentanol and carbon dioxide.

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts. Studies on other dialkyl carbonates, like diethyl carbonate (DEC), have shown a higher susceptibility to base-catalyzed hydrolysis over acid-catalyzed hydrolysis. For instance, the degradation of DEC is significantly accelerated in the presence of strong bases.

Solvolysis follows a similar mechanistic pathway to hydrolysis, with the solvent molecule acting as the nucleophile. For example, in the presence of an alcohol (e.g., methanol (B129727) or ethanol), transesterification can occur, leading to the formation of a mixed carbonate (e.g., cyclopentyl methyl carbonate) and cyclopentanol. The reaction of 2-adamantyl chloroformate, a structurally related cyclic compound, in ethanol (B145695) resulted in the formation of a mixed carbonate as the dominant product, illustrating the prevalence of solvolysis pathways.

Table 1: General Hydrolytic and Solvolytic Degradation Products of this compound

| Degradation Pathway | Reactant(s) | Primary Products |

| Basic Hydrolysis | Water, Base (e.g., NaOH) | Cyclopentanol, Carbonate ion |

| Acidic Hydrolysis | Water, Acid (e.g., HCl) | Cyclopentanol, Carbon dioxide |

| Alcoholysis (e.g., with Methanol) | Methanol, Catalyst | Cyclopentyl methyl carbonate, Cyclopentanol |

Oxidative and Thermal Stability of this compound Structures

The stability of this compound under oxidative and thermal stress is crucial for its application in environments where it might be exposed to high temperatures or oxidizing agents.

Oxidative Stability:

Aliphatic carbonates, in general, exhibit reasonable oxidative stability. The primary sites for oxidative attack are the C-H bonds adjacent to the oxygen atoms of the carbonate linkage. The presence of tertiary C-H bonds in the cyclopentyl groups could potentially be more susceptible to radical-initiated oxidation compared to primary or secondary C-H bonds. Oxidative degradation can be initiated by factors such as UV radiation, heat, or the presence of radical initiators. The process typically involves the formation of hydroperoxides, which can then decompose to form various degradation products, including ketones, aldehydes, and carboxylic acids, and can lead to chain scission in polymeric structures. Quantum chemistry studies on common carbonate solvents have shown that the presence of certain anions can significantly decrease their oxidative stability.

Thermal Stability:

The thermal decomposition of organic carbonates generally proceeds via several pathways, including unimolecular decomposition and radical chain reactions. For dialkyl carbonates, a common decomposition route involves a concerted mechanism leading to an alkene, an alcohol, and carbon dioxide. For this compound, this would likely involve the formation of cyclopentene (B43876), cyclopentanol, and carbon dioxide.

Studies on the thermal decomposition of diethyl carbonate have shown that at temperatures below approximately 1100 K, the primary products are ethylene (B1197577), carbon dioxide, and ethanol, consistent with a first-order decomposition process. asme.org At higher temperatures, radical-mediated reactions become more significant, leading to a wider range of products, including hydrogen, methane, and ethane. asme.org Pyrolysis-GC/MS studies of diphenethyl carbonate have also shown that the cleavage of C-O bonds and recombination of radicals are key mechanisms at elevated temperatures.

The thermal stability of polymers derived from this compound would also be influenced by the polymer's molecular weight, crystallinity, and the presence of any residual catalysts from polymerization. For poly(alkylene succinate)s, thermogravimetric analysis has shown high thermal stability with maximum decomposition rates occurring at temperatures between 420–430 °C.

Table 2: Potential Thermal Decomposition Products of this compound at Different Temperature Regimes (Inferred from Analogous Compounds)

| Temperature Regime | Predominant Mechanism | Potential Primary Products |

| Lower Temperatures (< 400°C) | Concerted Elimination | Cyclopentene, Cyclopentanol, Carbon dioxide |

| Higher Temperatures (> 400°C) | Radical Chain Reactions | Cyclopentene, Cyclopentanol, Carbon dioxide, various smaller hydrocarbons, CO |

Biodegradation Studies of this compound-Derived Polymers

The biodegradability of polymers is a key property for applications in biomedical devices and environmentally friendly materials. Aliphatic polycarbonates are generally known to be biodegradable, in contrast to their aromatic counterparts like bisphenol A polycarbonate, which are highly resistant to microbial attack due to the bulky and rigid phenyl groups hindering enzyme access to the carbonate bond. nih.gov

The biodegradation of aliphatic polycarbonate-based materials is primarily an enzymatic process, often involving hydrolases such as lipases and esterases. The mechanism typically involves the enzymatic hydrolysis of the carbonate linkages, leading to the formation of diols and carbon dioxide. For polymers derived from this compound, the expected biodegradation products would be cyclopentanol and carbon dioxide.

Several factors influence the rate and extent of biodegradation, including the polymer's molecular weight, crystallinity, and the presence of specific functional groups. nih.gov Generally, lower molecular weight and lower crystallinity favor faster degradation as they allow for better enzyme accessibility. The degradation of poly(trimethylene carbonate) (PTMC) has been shown to occur via surface erosion, with enzymatic degradation playing a significant role. nih.gov Interestingly, higher molecular weight PTMC showed a faster in vivo mass loss compared to lower molecular weight versions, a phenomenon attributed to differences in surface hydrophilicity affecting enzyme conformation and activity. nih.gov

The type of microorganism or enzyme also plays a crucial role. Studies on various aliphatic polyesters and polycarbonates have shown that different enzymes exhibit varying levels of activity. For example, cutinase has been found to be effective in degrading poly(butylene succinate), while lipases are active against poly(caprolactone). nih.gov The biodegradation of poly(ethylene carbonate) and poly(propylene carbonate) has also been investigated, with the former showing significantly faster degradation in vivo.

Table 3: Factors Influencing the Biodegradation of Aliphatic Polycarbonate-Based Materials

| Factor | Influence on Biodegradation Rate | Rationale |

| Chemical Structure | Aliphatic > Aromatic | Aromatic groups sterically hinder enzyme access to carbonate bonds. nih.gov |

| Molecular Weight | Generally, lower MW leads to faster degradation. | Lower molecular weight polymers are more mobile and accessible to enzymes. nih.gov |

| Crystallinity | Lower crystallinity generally increases degradation rate. | Amorphous regions are more accessible to enzymatic attack than crystalline regions. |

| Enzyme Type | Varies depending on the specific polymer-enzyme pair. | Different hydrolases (lipases, esterases, cutinases) have different substrate specificities. nih.gov |

| Environmental Conditions | pH, temperature, and microbial population influence enzyme activity. | Optimal conditions for specific enzymes enhance degradation rates. |

Green Chemistry and Sustainable Approaches in Dicyclopentyl Carbonate Production and Utilization

Solvent-Free and Reduced Solvent Methodologies for Dicyclopentyl Carbonate Synthesis

The development of solvent-free and reduced solvent methodologies for the synthesis of this compound represents a significant advancement in green chemistry. These approaches aim to minimize the environmental impact associated with traditional solvent-based processes, which often involve volatile organic compounds (VOCs) that contribute to air pollution and pose health and safety risks.

One promising solvent-free approach for the synthesis of this compound is the transesterification of cyclopentanol (B49286) with a dialkyl carbonate, such as dimethyl carbonate (DMC). rsc.org DMC is a green reagent that can also act as the reaction medium, eliminating the need for an additional solvent. frontiersin.orgrsc.org This reaction can be catalyzed by various agents, including enzymes. Lipase-mediated synthesis, for instance, offers a highly selective and environmentally benign route to cyclic and linear carbonates. rsc.org The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (Novozym® 435), allows for easy separation and reuse of the catalyst, further enhancing the sustainability of the process. rsc.orgdtu.dk

The general reaction for the lipase-mediated synthesis of this compound from cyclopentanol and dimethyl carbonate can be represented as follows:

2 Cyclopentanol + Dimethyl Carbonate ⇌ this compound + 2 Methanol (B129727)

In such a system, the dialkyl carbonate serves as both a reactant and a solvent. rsc.org The reaction conditions, such as temperature and catalyst concentration, can be optimized to achieve high conversion rates. For similar lipase-catalyzed syntheses of other carbonates, conversions of up to 90% have been reported within 24 hours. rsc.org

Another reduced solvent or solvent-free approach involves the use of reactive distillation. This technique combines the chemical reaction and the separation of products in a single unit. For the synthesis of this compound via transesterification, the continuous removal of the methanol byproduct would shift the equilibrium towards the product side, increasing the yield. researchgate.net

The following table summarizes key aspects of solvent-free and reduced solvent methodologies applicable to this compound synthesis.

| Methodology | Catalyst | Key Advantages | Challenges |

| Solvent-Free Transesterification | Immobilized Lipase (e.g., Novozym® 435) | Environmentally benign, high selectivity, reusable catalyst, no additional solvent required. rsc.orgdtu.dk | Higher initial catalyst cost, potential for enzyme deactivation at high temperatures. |

| Reactive Distillation | Homogeneous or Heterogeneous Acid/Base | Increased conversion due to continuous product removal, energy integration. researchgate.net | Requires careful optimization of reaction and distillation parameters. |

| Supercritical CO₂ | Various Catalysts | CO₂ is non-toxic, non-flammable, and easily removable; can enhance reaction rates. | Requires high-pressure equipment, leading to higher capital costs. |

Atom Economy and Waste Reduction in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net An ideal reaction would have a 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product, with no byproducts. nih.gov

The synthesis of this compound from cyclopentanol and dimethyl carbonate (DMC) can be designed to have a high atom economy. The balanced chemical equation is:

2 C₅H₉OH + (CH₃)₂CO₃ → (C₅H₉O)₂CO + 2 CH₃OH

The atom economy for this reaction can be calculated as follows:

Molecular Weight of this compound (C₁₁H₁₈O₃): 198.26 g/mol

Molecular Weight of Cyclopentanol (C₅H₁₀O): 86.13 g/mol

Molecular Weight of Dimethyl Carbonate (C₃H₆O₃): 90.08 g/mol

Total Molecular Weight of Reactants: (2 * 86.13) + 90.08 = 262.34 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Percent Atom Economy = (198.26 / 262.34) x 100 ≈ 75.57%

Waste reduction in this compound production also involves minimizing the use of auxiliary substances like solvents and separation agents. Solvent-free synthesis, as discussed in the previous section, is a primary strategy for waste prevention. rsc.org Furthermore, the use of heterogeneous catalysts that can be easily separated and reused minimizes solid waste generation.

The following table compares the theoretical atom economy of different potential synthesis routes for this compound.

| Synthesis Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Transesterification | Cyclopentanol, Dimethyl Carbonate | This compound | Methanol | 75.57% |

| Phosgene-based | Cyclopentanol, Phosgene | This compound | Hydrogen Chloride | ~67% |

| Direct Carbonylation with CO₂ | Cyclopentanol, CO₂ | This compound | Water | ~91% |

Note: The direct carbonylation route, while having a high theoretical atom economy, often suffers from low yields and requires harsh reaction conditions, making it less favorable in practice without significant catalyst development.

Bio-based Feedstocks for this compound Synthesis

The transition to a bio-based economy necessitates the use of renewable feedstocks for the production of chemicals. This compound can be synthesized from precursors that are derivable from biomass, making it a potentially sustainable chemical. The key precursor, cyclopentanol, can be produced from lignocellulosic biomass through the intermediate furfural (B47365).

Furfural is a platform chemical that can be obtained from the dehydration of pentose (B10789219) sugars found in hemicellulose. The conversion of furfural to cyclopentanol typically involves a series of hydrogenation and rearrangement reactions. This process is an active area of research, with various catalytic systems being developed to improve efficiency and selectivity.

The pathway from biomass to this compound can be summarized as follows:

Biomass (Hemicellulose) → Furfural (via acid-catalyzed dehydration)

Furfural → Cyclopentanone (via hydrogenation and rearrangement)

Cyclopentanone → Cyclopentanol (via hydrogenation)

Cyclopentanol + Carbon Source → this compound

The carbon source in the final step can also be bio-based. For example, dimethyl carbonate can be synthesized from methanol derived from biomass gasification and CO₂, which can be captured from fermentation processes. mdpi.com

The use of bio-based feedstocks not only reduces the reliance on fossil fuels but can also lead to a lower carbon footprint for the final product. The development of efficient and cost-effective biorefinery processes is crucial for the commercial viability of bio-based this compound.

The table below presents potential bio-based sources for the key reactants in this compound synthesis.

| Reactant | Bio-based Precursor | Biomass Source | Key Conversion Steps |

| Cyclopentanol | Furfural | Lignocellulosic biomass (e.g., corn cobs, sugarcane bagasse) | Dehydration of pentoses, hydrogenation, rearrangement. |

| Dimethyl Carbonate | Methanol, CO₂ | Biomass (for methanol), Fermentation off-gas (for CO₂) | Gasification of biomass to syngas, methanol synthesis, carbonylation. mdpi.com |

Life Cycle Assessment (LCA) Considerations for this compound

A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to end-of-life disposal or recycling. For this compound, an LCA would consider the environmental burdens associated with its production, use, and disposal.

Key stages in the life cycle of this compound to be considered in an LCA include:

Raw Material Acquisition: This stage would assess the environmental impacts of obtaining the feedstocks. For a petroleum-based route, this would include the impacts of crude oil extraction and refining. For a bio-based route, it would involve assessing the impacts of agriculture or forestry, including land use, water consumption, and fertilizer use.

Manufacturing: This stage evaluates the energy consumption, water use, and emissions associated with the chemical synthesis of this compound. The choice of synthesis route (e.g., transesterification vs. phosgene-based) and the use of solvents and catalysts will have a significant impact on the environmental profile. For instance, a life cycle assessment of dimethyl carbonate (a key potential reactant) production has shown that the global warming potential can vary significantly depending on the synthesis route, with some novel electrochemical processes having a much higher initial footprint due to low conversion rates and high energy consumption in separation processes. acs.orgresearchgate.net

Use Phase: The environmental impacts during the use of this compound would depend on its specific application. For example, if used as a solvent, emissions to the environment would be a key consideration.

End-of-Life: This stage assesses the environmental impacts of disposal, recycling, or biodegradation of this compound. The potential for chemical recycling back to its monomers would be a favorable end-of-life scenario.

A comparative LCA of different production routes for this compound would be invaluable in identifying the most sustainable option. For example, a comparison between a conventional petrochemical route and a bio-based route would likely show a trade-off between different impact categories, such as a lower global warming potential for the bio-based route but potentially higher impacts on land use and eutrophication.

The following table outlines some of the key environmental impact categories that would be assessed in an LCA of this compound.

| Impact Category | Key Contributing Factors in this compound Life Cycle |

| Global Warming Potential | Energy consumption in synthesis and separation, use of fossil-based feedstocks, CO₂ emissions from reactions. acs.orgresearchgate.net |

| Fossil Fuel Depletion | Use of petroleum-based feedstocks and energy sources. |

| Eutrophication Potential | Runoff of fertilizers from the cultivation of bio-based feedstocks. |

| Acidification Potential | Emissions of sulfur oxides and nitrogen oxides from energy generation. |

| Human Toxicity Potential | Use of toxic reagents like phosgene, emissions of volatile organic compounds. |

| Ecotoxicity Potential | Release of the chemical or its byproducts into aquatic or terrestrial ecosystems. |

By conducting a thorough LCA, manufacturers and researchers can identify hotspots in the life cycle of this compound and focus their efforts on improving its environmental performance.

Future Research Directions and Unexplored Avenues for Dicyclopentyl Carbonate

Novel Synthetic Routes and Catalytic Systems for Dicyclopentyl Carbonate

The development of efficient and environmentally benign synthetic methodologies is paramount for the widespread adoption of this compound. While traditional methods exist, emerging research points towards novel routes and advanced catalytic systems that promise higher yields, selectivity, and sustainability.

One of the most promising avenues for the synthesis of cyclic carbonates, which are precursors to linear carbonates like this compound, is the coupling of epoxides with carbon dioxide (CO₂). researchgate.net For instance, the reaction of cyclopentene (B43876) oxide with CO₂ can be selectively catalyzed to produce cis-cyclopentene carbonate. Research has shown that binary catalyst systems such as (salen)CrX/PPNX and bifunctional (R,R)-(salen)M(III) (where M can be Chromium or Cobalt) are highly effective for this transformation. These catalysts have demonstrated the ability to yield over 99% selectivity for the cyclic carbonate over copolymer formation under specific conditions. Future work in this area could focus on optimizing these catalytic systems to further enhance their activity and recyclability, potentially through immobilization on solid supports.

Another innovative approach is the transesterification of a readily available carbonate, such as dimethyl carbonate (DMC), with cyclopentanol (B49286). This method avoids the use of hazardous reagents like phosgene. mdpi.com Ionic liquids have emerged as promising catalysts for such transesterification reactions, offering advantages like high catalytic activity and ease of separation. rsc.org While specific studies on the synthesis of this compound via this route are limited, research on analogous compounds like dipentyl carbonate and dibutyl carbonate has shown high yields using basic ionic liquid catalysts such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH). rsc.org The development of bespoke catalytic systems, including both homogeneous and heterogeneous catalysts, tailored for the transesterification of cyclopentanol with DMC, represents a significant area for future investigation.

The direct synthesis of dialkyl carbonates from CO₂ and alcohols is another green and attractive route. acs.orgnih.gov This process, however, is often limited by equilibrium constraints. rsc.org The use of dehydrating agents and efficient catalysts, such as CeO₂, can help overcome these limitations. rsc.org Research into designing highly active and stable catalysts for the direct synthesis of this compound from CO₂ and cyclopentanol under mild conditions is a critical future direction.

| Synthetic Route | Precursors | Catalyst Examples | Potential Advantages |

| Epoxide-CO₂ Cycloaddition | Cyclopentene oxide, CO₂ | (salen)CrX/PPNX, (R,R)-(salen)M(III) (M=Cr, Co) | High selectivity, atom economy |

| Transesterification | Dimethyl carbonate, Cyclopentanol | Ionic liquids (e.g., [BMIM]OH) | Phosgene-free, milder conditions |

| Direct Synthesis from CO₂ | Cyclopentanol, CO₂ | CeO₂ with dehydrating agents | Utilization of CO₂, green pathway |

Expanded Applications of this compound in Emerging Technologies

The unique properties of dialkyl carbonates, including their low toxicity, biodegradability, and favorable solvent characteristics, position them for a variety of applications in emerging technologies. frontiersin.org While specific applications of this compound are still under exploration, its analogs have shown significant promise in several fields.

In the realm of energy storage, organic carbonates are key components of electrolytes in lithium-ion batteries. researchgate.net They serve as solvents for the lithium salt, providing the necessary ionic conductivity. specificpolymers.com The structure of the carbonate can significantly influence the performance and safety of the battery. researchgate.net For instance, cyclic carbonates with longer alkyl chains have been shown to prevent the exfoliation of graphite (B72142) anodes when used as co-solvents with propylene (B89431) carbonate. labpartnering.org Investigating the electrochemical properties of this compound and its potential to enhance the stability and performance of lithium-ion batteries, particularly at low temperatures, is a fertile area for research. Dicarbonate solvents are also being explored for high-performance 5V-class lithium-based batteries. nih.gov

The push for green solvents in chemical processes presents another significant opportunity for this compound. researchgate.net Dialkyl carbonates are considered environmentally friendly alternatives to volatile organic compounds (VOCs) due to their low toxicity and biodegradability. frontiersin.org They have been successfully used as extraction solvents and in various organic syntheses. frontiersin.orgresearchgate.net Research into the solvent properties of this compound, such as its polarity, boiling point, and miscibility, will be crucial in identifying its potential applications as a green solvent in various industrial processes.

Furthermore, dialkyl carbonates are valuable building blocks in the synthesis of polymers. They can be used in the production of polycarbonates and as a non-toxic alternative to isocyanates in the synthesis of polyurethanes. specificpolymers.commdpi.comnih.gov The reaction of bis-cyclic carbonates with diamines to form polyhydroxyurethanes (PHUs) is a particularly promising green alternative to conventional polyurethane synthesis. specificpolymers.com Exploring the use of this compound as a monomer or a precursor to monomers for the synthesis of novel polymers with tailored properties, such as enhanced thermal stability or biodegradability, is a promising avenue for future research.

| Potential Application | Rationale |

| Lithium-Ion Battery Electrolytes | Potential for improved stability and low-temperature performance. labpartnering.org |

| Green Solvents | Low toxicity and biodegradability make it a sustainable alternative to VOCs. frontiersin.org |

| Polymer Synthesis | Can serve as a monomer for polycarbonates and a green precursor for non-isocyanate polyurethanes. specificpolymers.commdpi.com |

In-Depth Mechanistic Understanding of this compound Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent reactions of this compound is essential for optimizing existing processes and designing new catalytic systems. Computational methods, such as Density Functional Theory (DFT), have proven to be powerful tools for elucidating these complex reaction pathways. rsc.orgacs.org

For the synthesis of cyclic carbonates from epoxides and CO₂, DFT studies have provided valuable insights into the role of the catalyst and co-catalyst. acs.orgfrontiersin.org These studies have helped to clarify the activation of the epoxide and CO₂, the ring-opening of the epoxide, and the final cyclization step. researchgate.netmdpi.com A plausible mechanism involves the activation of the epoxide by the catalyst, followed by nucleophilic attack of a halide anion (from a co-catalyst) to open the epoxide ring. nih.gov The resulting alkoxide then reacts with CO₂ to form a linear carbonate, which subsequently undergoes intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst. Future mechanistic studies could focus on the specific case of cyclopentene oxide and different catalytic systems to fine-tune selectivity and reaction rates.

The mechanism of transesterification for the synthesis of dialkyl carbonates has also been a subject of investigation. In base-catalyzed transesterification, the reaction is initiated by the attack of an alkoxide on the carbonyl carbon of the carbonate. mdpi.com Computational studies can help to understand the role of the catalyst in activating the reactants and stabilizing the transition states, leading to the design of more efficient catalysts.

Furthermore, understanding the mechanisms of the reactions where this compound might be used, such as in polymerization or as an electrolyte component, is crucial for its effective application. For instance, DFT calculations have been used to investigate the guanidine-catalyzed ring-opening of cyclic carbonates by amines in the formation of polyhydroxyurethanes. rsc.org Similar studies on the reactions of this compound would provide valuable information for its application in materials science.

Integration of this compound into Circular Economy Frameworks

The principles of a circular economy, which emphasize the reduction of waste and the sustainable use of resources, are becoming increasingly important in the chemical industry. This compound, particularly when synthesized from CO₂, is well-positioned to be a part of such a framework.

The utilization of CO₂ as a C1 building block for the synthesis of this compound is a prime example of carbon capture and utilization (CCU). acs.orgnih.govmdpi.com This approach not only provides a valuable chemical product but also contributes to the mitigation of greenhouse gas emissions. rsc.org Developing scalable and economically viable processes for the synthesis of this compound from CO₂ is a key research challenge. This includes the development of robust and efficient catalysts that can operate under mild conditions and utilize CO₂ from various sources, including industrial flue gases.

Another aspect of a circular economy is the design of products that can be easily recycled or repurposed at the end of their life. Dialkyl carbonates have shown potential in the chemical recycling of polymers. For example, they can be used for the depolymerization of polyurethane foams, allowing for the recovery of the constituent monomers which can then be used to produce new polymers. rsc.org Investigating the potential of this compound in similar chemical recycling processes could open up new avenues for sustainable waste management.

Furthermore, the development of bio-based routes to the precursors of this compound, such as cyclopentanol derived from biomass, would further enhance its sustainability profile. Integrating these bio-based feedstocks with CO₂ utilization technologies would create a truly circular and sustainable production process for this compound. The synthesis of polycarbonates from renewable resources like D-xylose and CO₂ is an emerging area of research that aligns with these principles. rsc.org

Q & A

Basic: What are the established synthetic routes for dicyclopentyl carbonate, and how do reaction conditions influence yield and purity?

Methodological Answer:

this compound is typically synthesized via transesterification between diphenyl carbonate and cyclopentanol, using catalysts like lithium amides or organotin compounds. Key variables include temperature (optimized between 80–120°C), molar ratios of reactants (1:2.5–3.0 for cyclopentanol:diphenyl carbonate), and catalyst loading (0.5–2.0 mol%). Yield and purity are assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with side products (e.g., phenyl cyclopentyl carbonate) monitored. For reproducibility, ensure inert atmosphere conditions to prevent hydrolysis .

Basic: How can spectroscopic techniques (NMR, IR) be applied to confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include cyclopentyl protons (δ 1.5–2.1 ppm) and the carbonate carbonyl carbon (δ 150–155 ppm). Compare with reference spectra to confirm absence of unreacted cyclopentanol (broad OH peak at δ 1.5 ppm) or phenyl groups (aromatic protons at δ 7.0–7.5 ppm).

- IR : The carbonyl stretching vibration (C=O) appears at 1740–1760 cm⁻¹. Absence of OH stretches (~3200–3600 cm⁻¹) indicates complete esterification.

Cross-validate with elemental analysis (C, H, O) and mass spectrometry for molecular ion confirmation .

Basic: What are the stability profiles of this compound under varying storage conditions (temperature, humidity, light)?

Methodological Answer:

Conduct accelerated stability studies:

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months. Monitor decomposition via GC or titration for free cyclopentanol.

- Hydrolytic Stability : Expose to 75% relative humidity; track pH changes and hydrolysis products (cyclopentanol, CO₂).

- Photostability : Use UV/Vis light chambers (ICH Q1B guidelines) to assess degradation kinetics.

Report degradation pathways (e.g., hydrolysis vs. thermal cracking) and recommend storage in amber glass at ≤4°C under nitrogen .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel catalytic systems?

Methodological Answer:

Density Functional Theory (DFT) simulations (using software like Gaussian or ORCA) model transition states and activation energies for transesterification or hydrolysis. Key steps:

Optimize geometries of reactants, catalysts, and intermediates.

Calculate Gibbs free energy profiles to identify rate-limiting steps.

Validate with experimental kinetic data (e.g., Arrhenius plots).

For example, simulate nucleophilic attack by cyclopentanol on diphenyl carbonate to predict regioselectivity. Compare with experimental yields to refine computational parameters .

Advanced: What strategies resolve contradictions in reported kinetic data for this compound synthesis?

Methodological Answer:

- Meta-Analysis : Systematically review literature (using tools like SciFinder or Reaxys) to collate kinetic parameters (k, Eₐ). Exclude studies lacking catalyst details or with unvalidated analytical methods .

- Sensitivity Analysis : Use software (e.g., MATLAB, Python) to model how variables (temperature, catalyst loading) affect reported rates. Identify outliers due to unaccounted mass transfer limitations or side reactions.

- Reproducibility Trials : Replicate key studies under standardized conditions (e.g., USP guidelines) with strict controls for moisture and oxygen .

Advanced: How do solvent polarity and coordinating ability influence the catalytic efficiency of Lewis acids in this compound synthesis?

Methodological Answer:

Design a solvent screening study:

- Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance catalyst solubility but may coordinate with Lewis acids (e.g., ZnCl₂), reducing activity.

- Nonpolar Solvents (e.g., toluene): Minimize catalyst deactivation but limit reactant miscibility.

- Coordination Tests : Use UV-Vis spectroscopy to monitor solvent-catalyst interactions. Correlate with turnover frequency (TOF) calculated from GC data. Optimal solvents balance polarity and weak coordination (e.g., THF) .

Advanced: What mechanistic evidence supports nucleophilic vs. electrophilic pathways in this compound reactions?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O-labeled cyclopentanol to track oxygen incorporation into the carbonate group (analyzed via MS).

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. protiated cyclopentanol. A primary KIE (k_H/k_D > 2) suggests nucleophilic attack is rate-limiting.

- Electrophilicity Mapping : Calculate Parr electrophilicity indices (ω) for intermediates using DFT. High ω values indicate electrophilic carbonate carbon .

Basic: What are the best practices for sourcing and validating literature data on this compound?

Methodological Answer:

- Database Selection : Prioritize peer-reviewed journals (ACS, RSC, Elsevier) and authoritative sources like EPA reports .

- Critical Appraisal : Assess study design (e.g., controls, sample size), analytical methods (calibration curves, detection limits), and conflicts of interest.

- Cross-Referencing : Validate physical properties (e.g., boiling point, density) against the CRC Handbook of Chemistry and Physics or NIST Chemistry WebBook .

Advanced: How can machine learning models optimize reaction conditions for this compound synthesis?

Methodological Answer:

- Data Curation : Compile datasets (temperature, catalyst type, solvent, yield) from literature and in-house experiments.

- Feature Engineering : Encode categorical variables (e.g., catalyst as binary descriptors) and normalize continuous variables.

- Model Training : Use algorithms like Random Forest or Neural Networks (Python’s scikit-learn or TensorFlow) to predict optimal conditions. Validate via leave-one-out cross-validation and experimental trials .

Advanced: What in situ characterization techniques (e.g., FTIR, Raman) are suitable for monitoring this compound formation in real time?

Methodological Answer:

- ReactIR™ : Track carbonyl peak shifts (1740–1760 cm⁻¹) to monitor conversion kinetics.

- Raman Spectroscopy : Detect symmetric C-O-C stretching (∼730 cm⁻¹) to distinguish this compound from intermediates.

- Sampling Considerations : Use flow cells or attenuated total reflectance (ATR) probes to maintain reaction integrity. Calibrate with offline GC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.